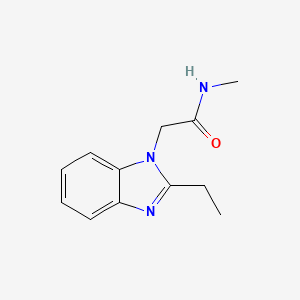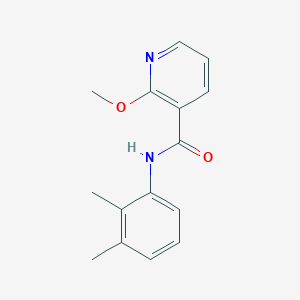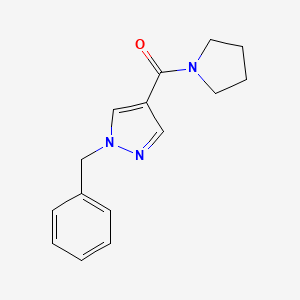
1-(4-Acetylpiperazin-1-yl)-2-(4-methylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Acetylpiperazin-1-yl)-2-(4-methylphenyl)ethanone, also known as Methylphenidate, is a commonly used pharmaceutical drug that belongs to the class of central nervous system (CNS) stimulants. It is widely used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. Methylphenidate is a potent psychostimulant that affects the CNS by increasing the levels of dopamine and norepinephrine in the brain.
Applications De Recherche Scientifique
1-(4-Acetylpiperazin-1-yl)-2-(4-methylphenyl)ethanoneate has been extensively studied for its therapeutic effects in the treatment of ADHD and narcolepsy. The drug has been shown to improve cognitive function, attention, and memory in individuals with ADHD. 1-(4-Acetylpiperazin-1-yl)-2-(4-methylphenyl)ethanoneate has also been used to treat depression, anxiety, and chronic fatigue syndrome. In addition, 1-(4-Acetylpiperazin-1-yl)-2-(4-methylphenyl)ethanoneate has been studied for its potential use in the treatment of substance abuse disorders, such as cocaine addiction.
Mécanisme D'action
1-(4-Acetylpiperazin-1-yl)-2-(4-methylphenyl)ethanoneate acts by blocking the reuptake of dopamine and norepinephrine in the brain, leading to an increase in their levels. This increase in neurotransmitter levels results in improved cognitive function, attention, and memory. 1-(4-Acetylpiperazin-1-yl)-2-(4-methylphenyl)ethanoneate also increases the release of dopamine and norepinephrine from the presynaptic neuron, leading to an increase in their availability in the synaptic cleft.
Biochemical and Physiological Effects:
1-(4-Acetylpiperazin-1-yl)-2-(4-methylphenyl)ethanoneate has several biochemical and physiological effects on the body. The drug increases heart rate, blood pressure, and respiration rate. It also causes the release of glucose into the bloodstream, leading to an increase in energy levels. 1-(4-Acetylpiperazin-1-yl)-2-(4-methylphenyl)ethanoneate can also cause side effects such as insomnia, anxiety, and decreased appetite.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Acetylpiperazin-1-yl)-2-(4-methylphenyl)ethanoneate has several advantages for use in lab experiments. The drug is readily available and has a well-established mechanism of action. 1-(4-Acetylpiperazin-1-yl)-2-(4-methylphenyl)ethanoneate can be used to study the effects of dopamine and norepinephrine on cognitive function and behavior. However, the use of 1-(4-Acetylpiperazin-1-yl)-2-(4-methylphenyl)ethanoneate in lab experiments is limited by its potential for abuse and addiction.
Orientations Futures
For the study of 1-(4-Acetylpiperazin-1-yl)-2-(4-methylphenyl)ethanoneate include the development of new formulations of the drug, investigation of its effects on brain development, and its potential use in the treatment of other psychiatric disorders.
Méthodes De Synthèse
1-(4-Acetylpiperazin-1-yl)-2-(4-methylphenyl)ethanoneate is a synthetic compound that is derived from piperidine. The synthesis of 1-(4-Acetylpiperazin-1-yl)-2-(4-methylphenyl)ethanoneate involves the reaction of piperidine with acetic anhydride to form 4-acetylpiperidine, which is then reacted with 4-methylbenzaldehyde to form 1-(4-Acetylpiperazin-1-yl)-2-(4-methylphenyl)ethanoneate. The synthesis of 1-(4-Acetylpiperazin-1-yl)-2-(4-methylphenyl)ethanoneate is a complex process that requires expertise in organic chemistry.
Propriétés
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-2-(4-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-12-3-5-14(6-4-12)11-15(19)17-9-7-16(8-10-17)13(2)18/h3-6H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJKJWWMFVGYRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylpiperazin-1-yl)-2-(4-methylphenyl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(Azepan-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7501699.png)


![[3-(Methoxymethyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B7501722.png)


![[3-(Methylsulfanylmethyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B7501751.png)

![5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine](/img/structure/B7501774.png)
![Ethyl 1-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]piperidine-4-carboxylate](/img/structure/B7501778.png)
![1-[4-(2-Methylfuran-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7501779.png)
